ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate
CAS No.:
Cat. No.: VC16291696
Molecular Formula: C23H24O7
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24O7 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | ethyl 2-[3-(4-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxypropanoate |
| Standard InChI | InChI=1S/C23H24O7/c1-5-26-16-7-9-17(10-8-16)30-22-14(3)29-20-13-18(11-12-19(20)21(22)24)28-15(4)23(25)27-6-2/h7-13,15H,5-6H2,1-4H3 |
| Standard InChI Key | UKOVNKBCYCIFRJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCC)C |
Introduction
Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with a molecular formula of C23H24O7 and a molecular weight of 412.4 g/mol . This compound belongs to the chromone family, which is known for its diverse biological activities. The presence of an ethyl ester functional group and a 4-ethoxyphenoxy substituent contributes to its chemical reactivity and potential biological interactions.
Synthesis and Preparation
The synthesis of ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multi-step organic reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar chromone derivatives are often prepared through condensation reactions followed by esterification steps.
Biological Activities and Potential Applications
Compounds within the chromone family are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Although specific biological activities of ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate have not been extensively studied, its structural features suggest potential applications in medicinal chemistry, particularly in drug development targeting specific biological pathways.
Related Compounds and Structural Variants
Several compounds share structural similarities with ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Ethyl 2-{[4-methyl-2-oxo-chromen-7-yloxy]}acetate | Methyl group at position 4 on the chromone ring | Enhanced solubility |
| Ethyl 2-{(8-methyl-2-oxo-chromen-7-yloxy)}propanoate | Phenyl group enhancing biological activity | Increased interaction with biological targets |
| Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate | Methoxyphenoxy substituent | Improved solubility and biological activity |
Table 2: Structural Features and Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 2-{[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate | Chromen-7-yl moiety, ethyl ester, 4-ethoxyphenoxy substituent | Potential biological activity |
| Ethyl 2-{[4-methyl-2-oxo-chromen-7-yloxy]}acetate | Methyl group at position 4 | Enhanced solubility |
| Ethyl 2-{[3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate | Methoxyphenoxy substituent | Improved solubility and biological activity |
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